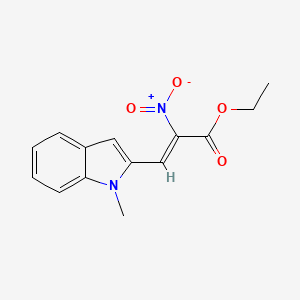
3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate
Vue d'ensemble
Description
3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate, also known as DCBAB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate varies depending on its application. In cancer treatment, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In antimicrobial activity, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate disrupts bacterial cell membranes by interacting with the lipid bilayer and causing membrane depolarization. In pesticide development, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate acts as a feeding deterrent and disrupts insect growth and development.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been shown to have minimal toxicity in animal studies, with no observable adverse effects at low doses. However, at high doses, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate can cause liver and kidney damage. 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has several advantages for lab experiments, including its low toxicity, high efficacy, and ease of synthesis. However, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate also has limitations, including its limited solubility in water and potential for impurities in the synthesis process.
Orientations Futures
There are several future directions for 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate research, including exploring its potential as a cancer treatment, investigating its mode of action in antimicrobial activity, and developing more efficient synthesis methods to reduce impurities. Additionally, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate could be further studied for its potential applications in other fields, such as crop protection and drug delivery systems.
In conclusion, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate is a chemical compound with potential applications in various fields, including cancer treatment, antimicrobial activity, and pesticide development. Its synthesis method has been optimized to achieve a high yield with minimal impurities. 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate's mechanism of action varies depending on its application, and it has minimal toxicity at low doses. However, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate also has limitations, including its limited solubility in water and potential for impurities in the synthesis process. There are several future directions for 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate research, including exploring its potential as a cancer treatment and developing more efficient synthesis methods.
Applications De Recherche Scientifique
3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and pesticide development. In cancer treatment, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In antimicrobial activity, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In pesticide development, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been explored as a potential alternative to traditional pesticides due to its low toxicity and high efficacy.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-acetamido-5-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c1-9(21)20-15-5-3-11(17)7-12(15)16(22)23-8-10-2-4-13(18)14(19)6-10/h2-7H,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZGUIZAALPDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B4716843.png)

![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4716857.png)
![N'-[2-(4-chlorophenoxy)acetyl]butanohydrazide](/img/structure/B4716861.png)
![2-(4-chlorophenyl)-4-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4716869.png)

![N-[6-bromo-2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4716884.png)


![6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4716901.png)
![N-(3,4-dichlorophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4716903.png)

![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4716920.png)
![4-[(2,6-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4716933.png)